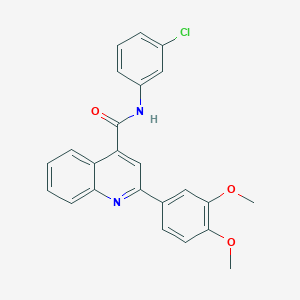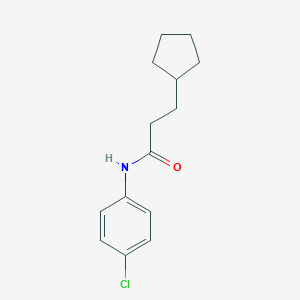
N-(cyanomethyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-4-ethoxybenzamide, commonly known as CMEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMEB is a derivative of 4-ethoxybenzamide with an added cyanomethyl group.
Applications De Recherche Scientifique
CMEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, CMEB has been investigated for its anticancer, antifungal, and antiviral properties. In organic synthesis, CMEB has been used as a reagent for the preparation of various compounds. In material science, CMEB has been utilized for the synthesis of organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of CMEB is not fully understood. However, studies have suggested that CMEB may act as a DNA intercalator, inhibiting DNA replication and transcription. CMEB has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Effets Biochimiques Et Physiologiques
CMEB has been shown to exhibit various biochemical and physiological effects. In cancer cells, CMEB has been shown to inhibit cell proliferation and induce apoptosis. In fungal cells, CMEB has been shown to inhibit fungal growth and disrupt fungal cell membranes. In viral cells, CMEB has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMEB in lab experiments is its high purity, which allows for accurate and reproducible results. CMEB is also relatively stable under normal lab conditions, making it easy to handle and store. However, one of the limitations of using CMEB is its relatively high cost compared to other compounds.
Orientations Futures
For research related to CMEB include the development of CMEB derivatives with improved pharmacological properties, investigation of its potential applications in the field of nanotechnology, and the development of novel antiviral agents.
Méthodes De Synthèse
CMEB can be synthesized through a multistep process involving the reaction of 4-ethoxybenzamide with cyanomethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure CMEB.
Propriétés
Numéro CAS |
211614-65-2 |
|---|---|
Nom du produit |
N-(cyanomethyl)-4-ethoxybenzamide |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
N-(cyanomethyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14) |
Clé InChI |
FIGRBIMULGRYQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC#N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



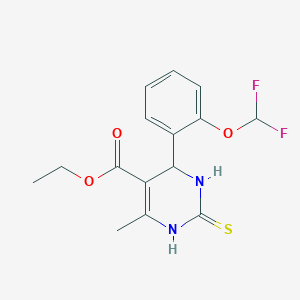
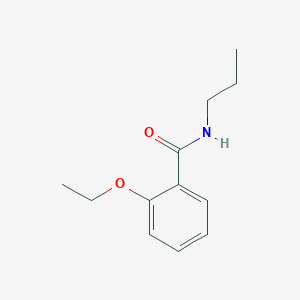
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
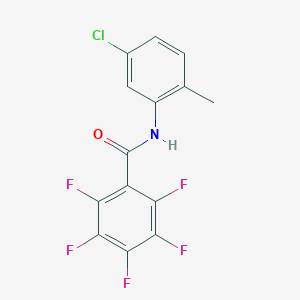
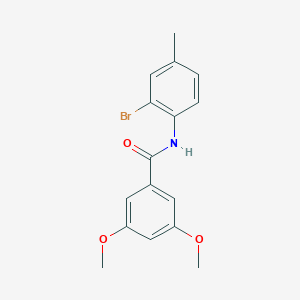
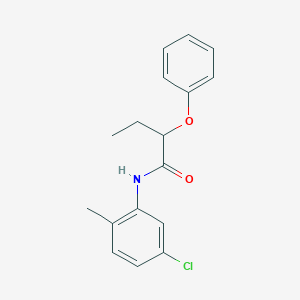
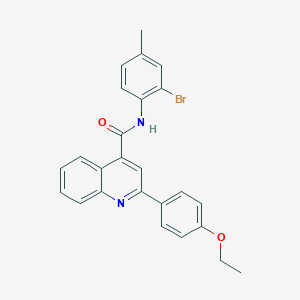
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
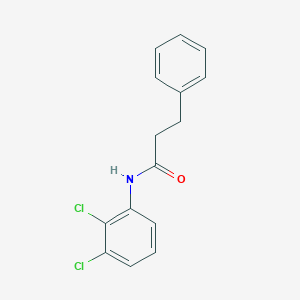
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
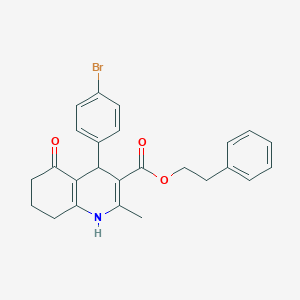
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
